molecular formula C7H15NO2 B1655626 Pyrrolidine, 2,2-dimethoxy-1-methyl- CAS No. 39650-82-3

Pyrrolidine, 2,2-dimethoxy-1-methyl-

Cat. No. B1655626
CAS RN: 39650-82-3
M. Wt: 145.2 g/mol
InChI Key: IWVFFVBJTCPIIG-UHFFFAOYSA-N
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Description

Pyrrolidine, also known as tetrahydropyrrole, is an organic compound with the molecular formula (CH2)4NH . It is a cyclic secondary amine, also classified as a saturated heterocycle . It is a colorless liquid that is miscible with water and most organic solvents . It has a characteristic odor that has been described as "ammoniacal, fishy, shellfish-like" .


Synthesis Analysis

Pyrrolidine is prepared industrially by the reaction of 1,4-butanediol and ammonia at a temperature of 165–200 °C and a pressure of 17–21 MPa in the presence of a cobalt- and nickel oxide catalyst, which is supported on alumina . The reaction is carried out in the liquid phase in a continuous tube- or tube bundle reactor, which is operated in the cycle gas method . The product is obtained after multistage purification and separation by extractive and azeotropic distillation .


Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by (1) the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, (2) the contribution to the stereochemistry of the molecule, (3) and the increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation” .


Chemical Reactions Analysis

Pyrrolidine is a versatile scaffold in drug discovery, with many bioactive molecules characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol . The influence of steric factors on biological activity is also investigated, describing the structure–activity relationship (SAR) of the studied compounds .


Physical And Chemical Properties Analysis

Pyrrolidine has a molar mass of 71.123 g·mol−1 . It has a density of 0.866 g/cm3 , a melting point of −63 °C, and a boiling point of 87 °C . It is miscible in water and has a refractive index (nD) of 1.4402 at 28°C .

Safety And Hazards

Pyrrolidine is highly flammable, harmful, corrosive, and a possible mutagen . It causes severe skin burns and eye damage, and is harmful if swallowed or inhaled . It is recommended to use only outdoors or in a well-ventilated area, and to wear protective gloves, clothing, eye protection, and face protection when handling it .

Future Directions

The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

2,2-dimethoxy-1-methylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-8-6-4-5-7(8,9-2)10-3/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVFFVBJTCPIIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30454158
Record name N-methyl-2-pyrrolidone dimethyl acetal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrrolidine, 2,2-dimethoxy-1-methyl-

CAS RN

39650-82-3
Record name N-methyl-2-pyrrolidone dimethyl acetal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethoxy-1-methylpyrrolidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a mixture containing 10 mL (10.28 g, 104 mmol) of N-methyl-2-pyrrolidinone and 10 mL (13.25 g, 105 mmol) of dimethyl sulfate was stirred and heated at 90° C. for 1.5 h, then allowed to cool to room temperature. A solution containing 25 mL of 25% methanolic sodium methoxide and 72 mL of methanol was added at −10° C. under Ar over a period of 1 h. The precipitated solid was filtered and the solvent was concentrated under diminished pressure. The residue was dissolved in 100 mL of ether and stirred for 1 h, then the precipitated solid was filtered. The solid was washed with two 10-mL portions of ether. After concentration under diminished pressure, the residue was distilled in vacuo to give 2,2-dimethoxy-1-methylpyrrolidine as a yellow liquid: yield 4.42 g (29%); 1H NMR (CDCl3) δ 1.62-1.74 (m, 2H), 1.83 (t, 2H, J=7.8 Hz), 2.28 (s, 3H), 2.78 (t, 2H, J=6.6 Hz), 3.15 (s, 3H).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
72 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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